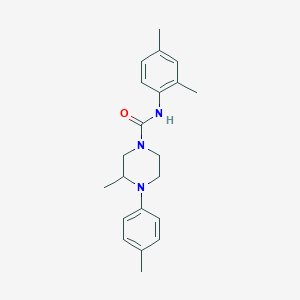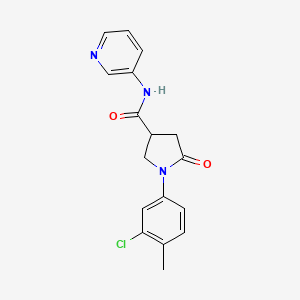
N-(2,4-dimethylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as DMMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMMPA belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
作用机制
The mechanism of action of DMMPA involves its binding to the serotonin receptors, which leads to the activation of downstream signaling pathways. DMMPA has been found to activate the G protein-coupled receptor (GPCR) signaling pathway, which is involved in the regulation of various physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
DMMPA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. DMMPA has also been found to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive processes such as working memory and attention.
实验室实验的优点和局限性
DMMPA has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. However, DMMPA also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of DMMPA. One potential area of research is the development of DMMPA-based drugs for the treatment of psychiatric disorders such as depression and anxiety. Another potential area of research is the investigation of the role of DMMPA in the regulation of other physiological processes such as inflammation and immune function. Additionally, the optimization of the synthesis method of DMMPA for higher yield and purity may also be an area of future research.
Conclusion:
DMMPA is a promising compound with a wide range of potential applications in scientific research. Its high potency and selectivity for serotonin receptors make it an attractive candidate for the development of drugs for the treatment of psychiatric disorders. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMMPA have been discussed in this paper. Further research is needed to fully understand the potential of DMMPA in various areas of scientific research.
合成方法
DMMPA can be synthesized by reacting 2,4-dimethylbenzyl chloride with 4-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain DMMPA. The synthesis method of DMMPA has been well-documented in the literature and has been optimized for high yield and purity.
科学研究应用
DMMPA has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its use as a ligand for serotonin receptors. DMMPA has been found to be a potent agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. DMMPA has also been studied for its potential use as an antipsychotic and antidepressant agent.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-15-5-8-19(9-6-15)24-12-11-23(14-18(24)4)21(25)22-20-10-7-16(2)13-17(20)3/h5-10,13,18H,11-12,14H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSKVGDRAVNDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5321060.png)
![4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5321066.png)
![N-cyclopropyl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5321071.png)
![1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5321080.png)

![N~2~-methyl-N~1~-[(3-methylphenyl)(2-thienyl)methyl]glycinamide](/img/structure/B5321096.png)

![1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)
![5,5-dimethyl-1-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5321130.png)


![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5321165.png)

![1-{1-[(1-oxo-1H,3H-benzo[de]isochromen-6-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5321174.png)